dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine
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Overview
Description
Dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine is a complex organic compound featuring a triazole ring, a nitro group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The conditions often involve controlled temperatures and pressures to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized products .
Scientific Research Applications
Dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share similar structural features and biological activities.
Thiazole derivatives: Known for their diverse biological activities and structural similarities.
Pyrazole derivatives: Exhibit similar chemical reactivity and applications
Uniqueness
Dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13N5O2 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
N,N-dimethyl-2-nitro-2-(4-phenyl-1,2,4-triazol-3-yl)ethenamine |
InChI |
InChI=1S/C12H13N5O2/c1-15(2)8-11(17(18)19)12-14-13-9-16(12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
OGKJVYIAWGVBBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C1=NN=CN1C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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